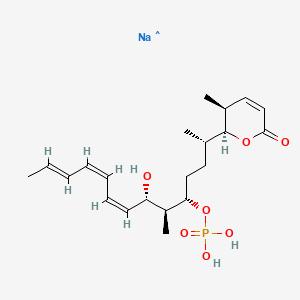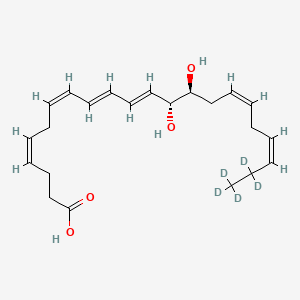
Maresin 2-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maresin 2-d5 is a deuterated form of Maresin 2, a specialized pro-resolving lipid mediator derived from docosahexaenoic acid. Maresins are a family of anti-inflammatory and pro-resolving lipid mediators biosynthesized by macrophages. Maresin 2, specifically, is known for its potent anti-inflammatory and pro-resolving actions, making it a significant compound in the field of inflammation resolution .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maresin 2 is biosynthesized from docosahexaenoic acid by macrophages through a series of enzymatic reactions. The process involves the conversion of docosahexaenoic acid by 12-lipoxygenase to form 13S,14S-epoxy-maresin, which is then converted to 13R,14S-dihydroxy-docosahexaenoic acid by soluble epoxide hydrolase .
Industrial Production Methods: While the biosynthesis of Maresin 2 in macrophages is well-documented, industrial production methods for Maresin 2-d5 are less commonly reported. Typically, deuterated compounds are synthesized by incorporating deuterium into the precursor molecules during the chemical synthesis process. This can involve the use of deuterated reagents or solvents in the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Maresin 2-d5, like its non-deuterated counterpart, undergoes various biochemical reactions, primarily involving oxidation and reduction. The key reactions include the enzymatic conversion of docosahexaenoic acid to 13S,14S-epoxy-maresin and its subsequent hydrolysis to 13R,14S-dihydroxy-docosahexaenoic acid .
Common Reagents and Conditions:
Oxidation: Involves the use of 12-lipoxygenase enzyme.
Hydrolysis: Involves the use of soluble epoxide hydrolase enzyme.
Major Products:
Scientific Research Applications
Maresin 2-d5 has a wide range of scientific research applications due to its anti-inflammatory and pro-resolving properties. Some of the key applications include:
Chemistry: Used as a reference compound in lipidomics studies to understand the biosynthesis and metabolism of lipid mediators.
Biology: Studied for its role in resolving inflammation and promoting tissue regeneration.
Medicine: Investigated for its potential therapeutic applications in treating chronic inflammatory diseases, cardiovascular diseases, and metabolic disorders
Industry: Potential use in the development of anti-inflammatory drugs and therapeutic agents.
Mechanism of Action
Maresin 2-d5 exerts its effects through several molecular targets and pathways. The primary mechanism involves the inhibition of neutrophil infiltration and the enhancement of macrophage phagocytosis and efferocytosis. This is achieved through the binding of Maresin 2 to specific receptors on macrophages, leading to the activation of anti-inflammatory and pro-resolving signaling pathways .
Comparison with Similar Compounds
Maresin 2-d5 is unique among lipid mediators due to its potent anti-inflammatory and pro-resolving actions. Similar compounds include:
Maresin 1: Another member of the maresin family, known for its anti-inflammatory properties.
Resolvin D1: A specialized pro-resolving lipid mediator derived from docosahexaenoic acid, similar to Maresin 2.
Protectin D1: Another lipid mediator derived from docosahexaenoic acid with anti-inflammatory and pro-resolving properties
This compound stands out due to its specific biosynthetic pathway and its potent bioactions in resolving inflammation and promoting tissue regeneration.
Properties
Molecular Formula |
C22H32O4 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-21,21,22,22,22-pentadeuterio-13,14-dihydroxydocosa-4,7,9,11,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O4/c1-2-3-4-5-11-14-17-20(23)21(24)18-15-12-9-7-6-8-10-13-16-19-22(25)26/h3-4,6-7,9-15,18,20-21,23-24H,2,5,8,16-17,19H2,1H3,(H,25,26)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t20-,21+/m0/s1/i1D3,2D2 |
InChI Key |
ALWYOLKNLLFCAY-VLKIHEMDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCC(=O)O)O)O |
Canonical SMILES |
CCC=CCC=CCC(C(C=CC=CC=CCC=CCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1R,3R,4aR,8R,8aR)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775675.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B10775686.png)
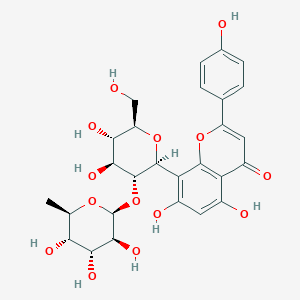
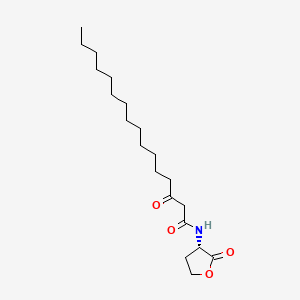
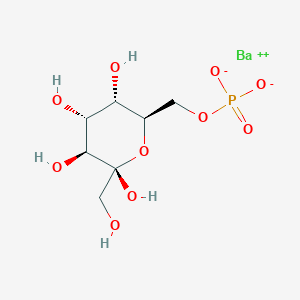
![Sodium;13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B10775709.png)
![benzyl N-[(2R)-1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775715.png)
![[1,3-Dioxo-7-[(4-phenoxyphenyl)methyl]-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate](/img/structure/B10775717.png)
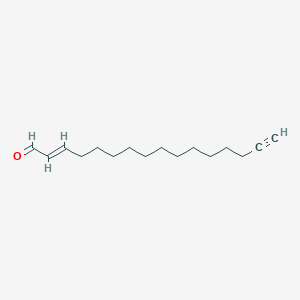
![[(1S,2R,4R,5S,6S,8R,9S,13S,16S,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B10775741.png)

![benzyl N-[1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775747.png)
![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride](/img/structure/B10775755.png)
